

A Comprehensive Technical Guide to the Pharmacological Properties of MK-2866 (Enobosarm)

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Compound of Interest		
Compound Name:	MK-28	
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Abstract

MK-2866, also known as Enobosarm or Ostarine, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM).[1][2] Developed initially for the treatment of muscle wasting conditions such as cachexia and sarcopenia, MK-2866 has been the subject of numerous preclinical and clinical investigations.[1][3] Its mechanism of action centers on the selective activation of the androgen receptor (AR) in anabolic tissues, primarily muscle and bone, with reduced activity in androgenic tissues like the prostate and skin. This tissue selectivity presents a promising therapeutic window for promoting muscle growth and improving physical function with a potentially more favorable safety profile compared to traditional anabolic androgenic steroids. This guide provides a detailed overview of the pharmacological properties of MK-2866, including its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile, supported by quantitative data from clinical trials and detailed experimental protocols.

Mechanism of Action

MK-2866 functions as a potent and selective agonist of the androgen receptor.[4] Its binding to the AR initiates a cascade of downstream signaling events that culminate in the modulation of gene expression, leading to anabolic effects in target tissues.



Androgen Receptor Binding

MK-2866 exhibits a high binding affinity for the androgen receptor. In one study, the affinity (Ki) of enobosarm for the AR was measured at 3.8 nM.[5] This strong binding affinity allows it to effectively compete with endogenous androgens for receptor binding.

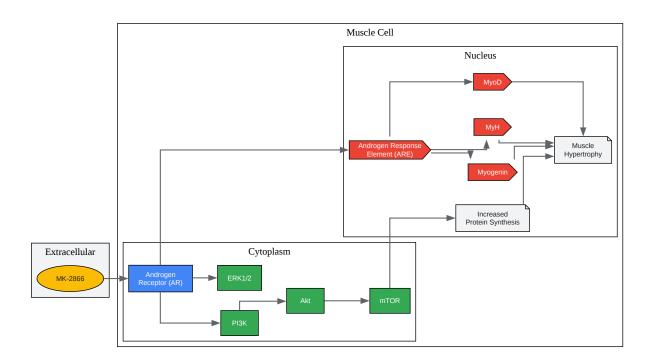
Downstream Signaling Pathways

Upon binding to the androgen receptor, **MK-28**66 induces conformational changes in the receptor, leading to the recruitment of co-regulatory proteins and the subsequent modulation of target gene transcription. The anabolic effects of **MK-28**66 in skeletal muscle are mediated through several key signaling pathways:

- PI3K/Akt/mTOR Pathway: Activation of the androgen receptor by **MK-28**66 is understood to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a critical regulator of muscle protein synthesis and hypertrophy.[6][7]
- Myogenic Differentiation: Studies have demonstrated that ostarine stimulates the expression
 of key myogenic regulatory factors, including Myogenin, MyoD, and Myosin Heavy Chain
 (MyH), promoting the differentiation of muscle cells.[4][8]
- ERK1/2 Kinase Activation: The proliferation and viability of muscle cells are also promoted through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[4] [8]
- Satellite Cell Activation: Androgen receptor activation is associated with the stimulation of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[9]

Signaling Pathway of MK-2866 in Muscle Cells

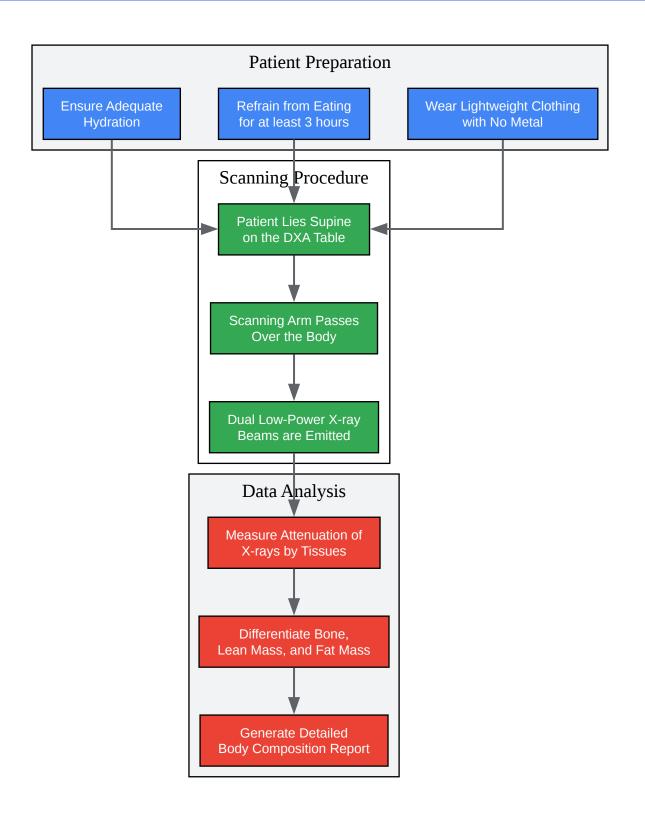












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